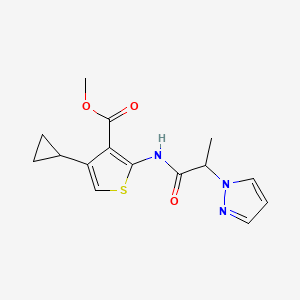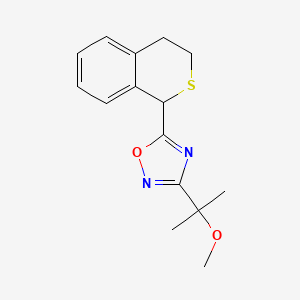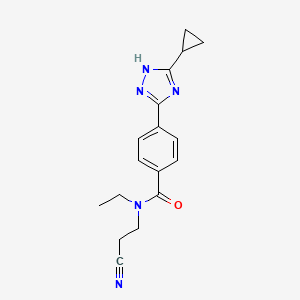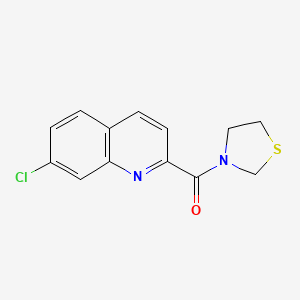![molecular formula C14H15F2NO3 B7583576 Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate](/img/structure/B7583576.png)
Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of cyclopropane carboxylic acid derivatives and has a molecular formula of C16H16F2NO3.
Mécanisme D'action
The mechanism of action of Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in tumor growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Further studies are needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate is its potent antitumor activity, which makes it a promising candidate for the development of new cancer treatments. It also has anti-inflammatory and analgesic properties, which could be useful in the treatment of various inflammatory and pain-related conditions. However, one of the limitations of this compound is its relatively low solubility in water, which could make it difficult to formulate for use in clinical settings.
Orientations Futures
There are several future directions for the research on Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate. One area of interest is in the development of new cancer treatments. Further studies are needed to fully elucidate its mechanism of action and to determine its efficacy in clinical trials. It could also be useful in the treatment of various inflammatory and pain-related conditions, and further studies are needed to explore these potential applications. Additionally, research could focus on improving the solubility of this compound to make it more suitable for clinical use.
Méthodes De Synthèse
The synthesis of Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate involves the reaction of 2,4-difluorobenzoyl chloride with cyclopropylmethylamine in the presence of triethylamine. The resulting intermediate is then treated with methyl chloroformate to obtain the final product. This method has been reported in the literature and provides a high yield of the desired product.
Applications De Recherche Scientifique
Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate has been extensively studied for its potential applications in various fields. One of the major areas of research is in the development of new drugs. This compound has been shown to have potent antitumor activity and has been investigated as a potential treatment for cancer. It has also been studied for its anti-inflammatory and analgesic properties and has shown promising results in preclinical studies.
Propriétés
IUPAC Name |
methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO3/c1-20-13(18)7-12(8-2-3-8)17-14(19)10-5-4-9(15)6-11(10)16/h4-6,8,12H,2-3,7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKUIFABAIJIBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1CC1)NC(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B7583510.png)

![1-[(2-chloro-4-methoxyphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7583544.png)






![1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol](/img/structure/B7583587.png)
![[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol](/img/structure/B7583593.png)

